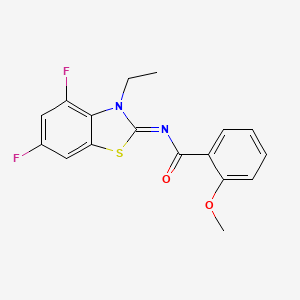

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide” is a chemical compound . The exact properties and uses of this compound are not clearly mentioned in the sources I found .

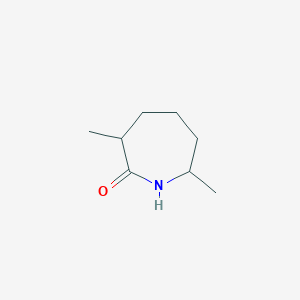

Molecular Structure Analysis

The molecular formula of a similar compound, “N-(3-Ethyl-4,6-difluoro-1,3-benzothiazol-2(3H)-ylidene)cyclopropanecarboxamide”, is C 13 H 12 F 2 N 2 OS . The average mass is 282.309 Da and the monoisotopic mass is 282.063843 Da .Scientific Research Applications

Synthesis and Antimicrobial Activity : Research by Desai et al. (2013) focuses on the synthesis and antimicrobial screening of a series of compounds that incorporate the benzothiazole ring, showing potential as therapeutic interventions against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). This suggests that compounds with similar structures could be explored for their antimicrobial properties.

Photodynamic Therapy for Cancer : A study by Pişkin et al. (2020) describes the synthesis and characterization of a new zinc phthalocyanine derivative substituted with benzothiazole groups, highlighting its potential as a Type II photosensitizer for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). This indicates the role of benzothiazole derivatives in developing treatments for cancer.

Anticonvulsant Agents : Faizi et al. (2017) designed and synthesized benzodiazepine derivatives with a thiazolidinone ring, demonstrating considerable anticonvulsant activity. This research points to the pharmaceutical applications of benzamide derivatives in creating new anticonvulsant drugs (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Catalysis and Organic Synthesis : Ghorbanloo and Alamooti (2017) discuss the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, serving as an efficient reusable catalyst for the oxidation of alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017). This highlights the compound's potential use in catalysis and organic synthesis processes.

Neuroleptic Synthesis : Mukherjee (1990) utilized Diethylaminosulfur Trifluoride (DAST) in the synthesis of a fluorinated benzamide neuroleptic, showcasing the compound's use in developing neuroleptic drugs (Mukherjee, 1990).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O2S/c1-3-21-15-12(19)8-10(18)9-14(15)24-17(21)20-16(22)11-6-4-5-7-13(11)23-2/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVOVZPNWXLJSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=CC=C3OC)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2989961.png)

![2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2989970.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2989978.png)